molecular formula C24H20BrNO5 B3837294 2-(4-BROMOPHENYL)-2-OXOETHYL 3-[(4-PHENOXYPHENYL)CARBAMOYL]PROPANOATE

2-(4-BROMOPHENYL)-2-OXOETHYL 3-[(4-PHENOXYPHENYL)CARBAMOYL]PROPANOATE

Cat. No.: B3837294
M. Wt: 482.3 g/mol
InChI Key: JAFXNGRVBDAMJP-UHFFFAOYSA-N
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Description

2-(4-BROMOPHENYL)-2-OXOETHYL 3-[(4-PHENOXYPHENYL)CARBAMOYL]PROPANOATE is a complex organic compound that features both bromophenyl and phenoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOPHENYL)-2-OXOETHYL 3-[(4-PHENOXYPHENYL)CARBAMOYL]PROPANOATE typically involves multiple steps. One common approach is to start with the bromination of phenyl compounds, followed by the introduction of the oxoethyl group. The phenoxyphenyl group is then attached through a series of reactions involving carbamoylation.

Industrial Production Methods

Industrial production of this compound may involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The reaction conditions often include controlled temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMOPHENYL)-2-OXOETHYL 3-[(4-PHENOXYPHENYL)CARBAMOYL]PROPANOATE can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl site.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide (DMSO), ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-(4-BROMOPHENYL)-2-OXOETHYL 3-[(4-PHENOXYPHENYL)CARBAMOYL]PROPANOATE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-BROMOPHENYL)-2-OXOETHYL 3-[(4-PHENOXYPHENYL)CARBAMOYL]PROPANOATE involves its interaction with specific molecular targets. The bromophenyl group may interact with enzymes or receptors, while the phenoxyphenyl group can modulate these interactions. The compound may affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylboronic Acid: Shares the bromophenyl group but lacks the oxoethyl and phenoxyphenyl groups.

    Phenoxyphenylcarbamate: Contains the phenoxyphenyl group but differs in other structural aspects.

Uniqueness

2-(4-BROMOPHENYL)-2-OXOETHYL 3-[(4-PHENOXYPHENYL)CARBAMOYL]PROPANOATE is unique due to its combination of bromophenyl, oxoethyl, and phenoxyphenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 4-oxo-4-(4-phenoxyanilino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrNO5/c25-18-8-6-17(7-9-18)22(27)16-30-24(29)15-14-23(28)26-19-10-12-21(13-11-19)31-20-4-2-1-3-5-20/h1-13H,14-16H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFXNGRVBDAMJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCC(=O)OCC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-BROMOPHENYL)-2-OXOETHYL 3-[(4-PHENOXYPHENYL)CARBAMOYL]PROPANOATE
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2-(4-BROMOPHENYL)-2-OXOETHYL 3-[(4-PHENOXYPHENYL)CARBAMOYL]PROPANOATE
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2-(4-BROMOPHENYL)-2-OXOETHYL 3-[(4-PHENOXYPHENYL)CARBAMOYL]PROPANOATE
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2-(4-BROMOPHENYL)-2-OXOETHYL 3-[(4-PHENOXYPHENYL)CARBAMOYL]PROPANOATE

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